METHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Overview
Description
Methyl N-(3-chlorobenzoyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a chlorobenzoyl group, trifluoromethoxy group, and an aminoalaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.
Introduction of the Trifluoromethoxy Group: The next step involves the reaction of 3-chlorobenzoyl chloride with 4-(trifluoromethoxy)aniline in the presence of a base such as triethylamine to form the corresponding amide.
Formation of the Aminoalaninate Moiety: The final step involves the reaction of the amide with methyl 3,3,3-trifluoro-2-aminoalaninate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-chlorobenzoyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate undergoes various chemical reactions, including:
Substitution Reactions: The presence of the chlorobenzoyl group makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the aminoalaninate moiety.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzoyl group, while coupling reactions can result in the formation of biaryl compounds.
Scientific Research Applications
Methyl N-(3-chlorobenzoyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of agrochemicals and materials science for creating new polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The trifluoromethoxy group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Triflumuron: Shares the trifluoromethoxy and chlorobenzoyl groups but differs in the overall structure.
Fluorobenzoyl Derivatives: Compounds with similar benzoyl and fluorine-containing groups.
Uniqueness
Methyl N-(3-chlorobenzoyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[4-(trifluoromethoxy)anilino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF6N2O4/c1-30-15(29)16(17(20,21)22,27-14(28)10-3-2-4-11(19)9-10)26-12-5-7-13(8-6-12)31-18(23,24)25/h2-9,26H,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTDTCOMKAZQAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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